molecular formula C4H7FO B11924516 2-Fluorocyclobutan-1-ol

2-Fluorocyclobutan-1-ol

Cat. No.: B11924516
M. Wt: 90.10 g/mol
InChI Key: NRJPDTSRPYWKAA-UHFFFAOYSA-N
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Description

2-Fluorocyclobutan-1-ol is an organic compound with the molecular formula C4H7FO. It is a fluorinated derivative of cyclobutanol, featuring a fluorine atom attached to the second carbon of the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorocyclobutan-1-ol typically involves the fluorination of cyclobutanol. One common method is the direct fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluorocyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

    Biology: Investigated for its potential as a probe in biological studies due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluorocyclobutan-1-ol depends on its application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its biological activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Uniqueness: 2-Fluorocyclobutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it valuable in the synthesis of fluorinated compounds and in applications where fluorine’s properties are advantageous .

Properties

IUPAC Name

2-fluorocyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPDTSRPYWKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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